molecular formula C12H15NO8 B12401493 Onpg-13C-1

Onpg-13C-1

Cat. No.: B12401493
M. Wt: 302.24 g/mol
InChI Key: KUWPCJHYPSUOFW-NNFDCANYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is structurally similar to lactose, with the glucose moiety replaced by an o-nitrophenyl group. The incorporation of the stable isotope carbon-13 (13C) makes it particularly useful in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Onpg-13C-1 involves the incorporation of the 13C isotope into the o-nitrophenyl β-D-galactopyranoside molecule. The preparation typically starts with the synthesis of the labeled galactose, which is then coupled with o-nitrophenyl to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the 13C isotope and the formation of the desired product .

Mechanism of Action

Onpg-13C-1 acts as a substrate for β-galactosidase, which catalyzes the hydrolysis of the β-galactoside bond. The enzyme cleaves the bond, releasing galactose and o-nitrophenol. The yellow color of o-nitrophenol serves as an indicator of enzyme activity . The molecular target of this compound is the active site of β-galactosidase, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Onpg-13C-1 is unique due to the incorporation of the 13C isotope, which makes it particularly useful in research applications requiring stable isotope labeling. Similar compounds include:

This compound stands out due to its stable isotope labeling, which allows for more precise and accurate measurements in various research applications .

Properties

Molecular Formula

C12H15NO8

Molecular Weight

302.24 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(513C)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i11+1

InChI Key

KUWPCJHYPSUOFW-NNFDCANYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[13C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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